molecular formula C10H10N2O B8169689 N-Ethyl-5-ethynylnicotinamide

N-Ethyl-5-ethynylnicotinamide

Cat. No.: B8169689
M. Wt: 174.20 g/mol
InChI Key: FWUXZXQFQRFFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-5-ethynylnicotinamide typically involves the ethylation of 5-ethynylnicotinamide. The process begins with the preparation of 5-ethynylnicotinamide, which can be synthesized through the Sonogashira coupling reaction of 5-iodonicotinamide with ethynyltrimethylsilane, followed by desilylation. The ethylation step involves the reaction of 5-ethynylnicotinamide with ethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-5-ethynylnicotinamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

N-Ethyl-5-ethynylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of novel compounds.

    Biology: Investigated for its potential role in modulating biological pathways involving NAD.

    Medicine: Explored for its therapeutic potential in treating diseases related to NAD deficiency or dysregulation.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Ethyl-5-ethynylnicotinamide involves its interaction with molecular targets such as enzymes involved in NAD metabolism. By modulating the activity of these enzymes, the compound can influence various cellular processes, including energy production, DNA repair, and cellular stress responses. The ethynyl group may also contribute to its unique reactivity and binding properties.

Comparison with Similar Compounds

    Nicotinamide: A precursor and simpler form of N-Ethyl-5-ethynylnicotinamide.

    Nicotinic Acid: Another form of vitamin B3 with different biological activities.

    Nicotinamide Mononucleotide: A nucleotide derivative involved in NAD biosynthesis.

Uniqueness: this compound is unique due to the presence of both ethyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to modulate NAD-related pathways makes it a compound of interest in various research fields.

Properties

IUPAC Name

N-ethyl-5-ethynylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-3-8-5-9(7-11-6-8)10(13)12-4-2/h1,5-7H,4H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUXZXQFQRFFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.